molecular formula C10H18O2 B100076 1,1-Diethoxyhex-2-yne CAS No. 18229-78-2

1,1-Diethoxyhex-2-yne

Cat. No.: B100076
CAS No.: 18229-78-2
M. Wt: 170.25 g/mol
InChI Key: VUNHOKCOJYJVBT-UHFFFAOYSA-N
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Description

1,1-Diethoxyhex-2-yne is an organic compound with the molecular formula C10H18O2. It is also known by other names such as 2-Hexynal Diethyl Acetal and 2-Hexyne, 1,1-diethoxy-. This compound is characterized by the presence of an alkyne group and two ethoxy groups attached to the same carbon atom. It has a molecular weight of 170.25 g/mol .

Preparation Methods

The synthesis of 1,1-Diethoxyhex-2-yne can be achieved through various synthetic routes. One common method involves the reaction of 2-Hexynal with ethanol in the presence of an acid catalyst to form the diethyl acetal. The reaction conditions typically include refluxing the mixture to ensure complete conversion. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1,1-Diethoxyhex-2-yne undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides and strong bases.

    Hydrolysis: The diethyl acetal can be hydrolyzed back to the original aldehyde and ethanol in the presence of an acid.

Scientific Research Applications

1,1-Diethoxyhex-2-yne has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,1-Diethoxyhex-2-yne involves its interaction with specific molecular targets. The alkyne group can participate in reactions that form covalent bonds with nucleophiles, while the ethoxy groups can undergo hydrolysis or substitution. These interactions can lead to the formation of new compounds with different properties and activities .

Comparison with Similar Compounds

1,1-Diethoxyhex-2-yne can be compared with other similar compounds, such as:

    1,1-Diethoxybut-2-yne: Similar structure but with a shorter carbon chain.

    1,1-Diethoxy-3-hexyne: Similar structure but with the alkyne group at a different position.

    2-Hexyn-1-ol: Contains an alkyne group and a hydroxyl group instead of ethoxy groups.

These compounds share similar reactivity patterns but differ in their physical properties and specific applications .

Properties

IUPAC Name

1,1-diethoxyhex-2-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-4-7-8-9-10(11-5-2)12-6-3/h10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNHOKCOJYJVBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC#CC(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30171277
Record name 1,1-Diethoxyhex-2-yne
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18229-78-2
Record name 1,1-Diethoxy-2-hexyne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18229-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Diethoxyhex-2-yne
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Diethoxyhex-2-yne
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-diethoxyhex-2-yne
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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